5-Chloro-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine
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Overview
Description
5-Chloro-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its complex structure, which includes a pyrido[3,4-d]pyrimidine core, a piperidine ring, and a chloropyrimidine moiety. The unique arrangement of these functional groups endows the compound with a range of biological activities, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrido[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[3,4-d]pyrimidine ring system.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Attachment of the Chloropyrimidine Moiety: The final step involves the coupling of the chloropyrimidine group to the piperidine ring, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts for cross-coupling reactions, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in drug design .
Scientific Research Applications
5-Chloro-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a modulator of biological pathways, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and infectious diseases. .
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation. Additionally, it may bind to receptors in the central nervous system, modulating neurotransmitter release and exerting neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with enhanced biological activity due to the presence of additional nitrogen atoms in the ring system.
2,4-Dichloropyrimidine: A simpler pyrimidine derivative used in various synthetic applications.
Uniqueness
5-Chloro-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine is unique due to its combination of a pyrido[3,4-d]pyrimidine core with a piperidine ring and a chloropyrimidine moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
4-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]pyrido[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O/c17-11-7-19-16(20-8-11)24-12-2-5-23(6-3-12)15-13-1-4-18-9-14(13)21-10-22-15/h1,4,7-10,12H,2-3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJUYTOYWAIWJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)C3=NC=NC4=C3C=CN=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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